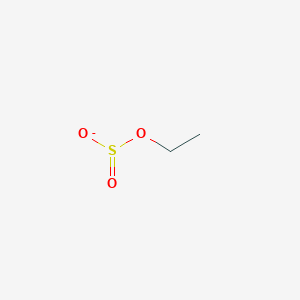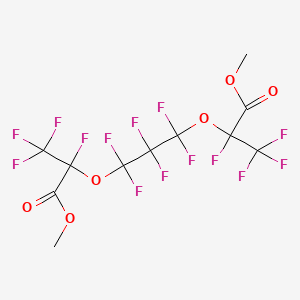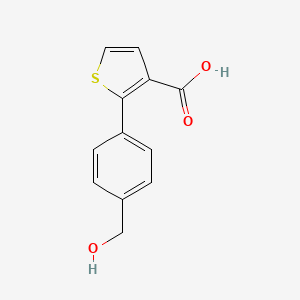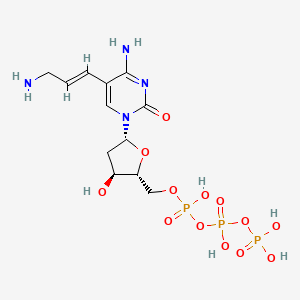palladium(II)](/img/structure/B12063454.png)
Bromo[(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaC](triphenylphosphine)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II): is a coordination complex that features a palladium center coordinated to a bromo ligand, a (2-(hydroxy-kappaO)methyl)phenylmethyl ligand, and a triphenylphosphine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) typically involves the reaction of palladium(II) bromide with (2-(hydroxy-kappaO)methyl)phenylmethyl and triphenylphosphine ligands under controlled conditions. A common synthetic route includes:
Starting Materials: Palladium(II) bromide, (2-(hydroxy-kappaO)methyl)phenylmethyl, triphenylphosphine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or toluene are often used.
Procedure: The palladium(II) bromide is dissolved in the solvent, followed by the addition of (2-(hydroxy-kappaO)methyl)phenylmethyl and triphenylphosphine. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis apply. Large-scale production would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo ligand can be substituted by other nucleophiles.
Oxidative Addition and Reductive Elimination: Common in palladium-catalyzed cross-coupling reactions.
Ligand Exchange: The triphenylphosphine ligand can be exchanged with other phosphines or ligands.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or phosphines for substitution reactions.
Oxidants and Reductants: For oxidative addition and reductive elimination.
Solvents: Dichloromethane, toluene, or other non-polar solvents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted palladium complexes.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Synthesis: Employed in the synthesis of complex organic molecules and polymers.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the preparation of advanced materials with specific properties.
Environmental Chemistry: Potential use in catalytic processes for environmental remediation.
作用機序
The mechanism by which Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) exerts its effects typically involves:
Coordination Chemistry: The palladium center coordinates with various ligands, facilitating different chemical reactions.
Catalytic Cycles: In catalytic applications, the compound undergoes cycles of oxidative addition, transmetalation, and reductive elimination.
Molecular Targets: The specific molecular targets depend on the reaction being catalyzed, often involving organic substrates.
類似化合物との比較
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in cross-coupling reactions.
Bromo(triphenylphosphine)palladium(II): Similar structure but lacks the (2-(hydroxy-kappaO)methyl)phenylmethyl ligand.
Uniqueness
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) is unique due to the presence of the (2-(hydroxy-kappaO)methyl)phenylmethyl ligand, which can influence its reactivity and selectivity in catalytic processes. This ligand can provide additional coordination sites and modify the electronic properties of the palladium center, potentially leading to enhanced catalytic performance.
特性
分子式 |
C26H24BrOPPd |
|---|---|
分子量 |
569.8 g/mol |
IUPAC名 |
bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
InChIキー |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)





![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)




![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)


